4-isopropyl-1-methyl-3-(1-(2-phenylacetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenylacetyl group attached to a piperidine ring, further connected to a triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the phenylacetyl group. The final step involves the formation of the triazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. The industrial synthesis may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- **1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE shares similarities with other triazole derivatives, such as:
- 1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-THIONE
- 1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-IMINE
Uniqueness: The uniqueness of 1-METHYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups and the triazole ring system makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methyl-5-[1-(2-phenylacetyl)piperidin-3-yl]-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H26N4O2/c1-14(2)23-18(20-21(3)19(23)25)16-10-7-11-22(13-16)17(24)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3 |
InChI Key |
JSHMRYPQGLJBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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